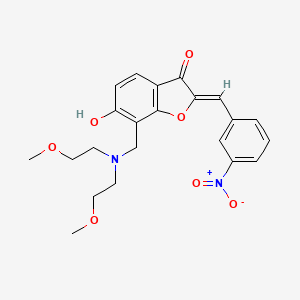

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one” is a benzofuran-3-one derivative featuring a 3-nitrobenzylidene substituent at position 2, a bis(2-methoxyethyl)amino-methyl group at position 7, and a hydroxy group at position 6. The (Z)-configuration of the benzylidene double bond is critical for its stereoelectronic properties. Structural elucidation of such compounds typically relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c1-29-10-8-23(9-11-30-2)14-18-19(25)7-6-17-21(26)20(31-22(17)18)13-15-4-3-5-16(12-15)24(27)28/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFPSGBOITZWGV-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, hydroxyl groups, and a nitrobenzylidene moiety. The presence of the bis(2-methoxyethyl)amino group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on aurones have shown that hydroxylated derivatives can scavenge free radicals effectively. The presence of hydroxyl groups in our compound may enhance its antioxidant capacity, potentially protecting cells from oxidative stress .

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin synthesis, and its inhibition is significant for treating hyperpigmentation disorders. Studies have demonstrated that certain benzofuran derivatives can inhibit tyrosinase activity effectively. For example, derivatives of aurones have been found to exhibit up to 75% inhibition at low concentrations . The structural similarities suggest that this compound could also serve as a potent tyrosinase inhibitor.

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are essential in treating depression and neurodegenerative diseases. Research into related benzofuran compounds has identified strong MAO-A and MAO-B inhibitors. Compounds similar to our target demonstrated IC50 values significantly lower than standard MAO inhibitors, indicating promising therapeutic potential against mood disorders .

Case Studies

The biological activities of this compound may be attributed to:

- Hydroxyl Group Interactions : Hydroxyl groups can form hydrogen bonds with target enzymes, enhancing binding affinity.

- Structural Rigidity : The rigid structure allows for optimal orientation when interacting with biological targets.

- Electron-Withdrawing Nitro Group : The nitro group may influence the electronic properties of the molecule, affecting its reactivity and interaction with enzymes.

Scientific Research Applications

Antioxidant Activity

Research has indicated that benzofuran derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one can enhance its ability to scavenge free radicals, making it a candidate for further studies aimed at developing antioxidant agents for therapeutic use.

Inhibition of Enzymatic Activity

Studies on similar compounds have shown that benzofuran derivatives can act as inhibitors of various enzymes, including tyrosinase and alkaline phosphatase. For instance, aurones, which share structural similarities with this compound, have demonstrated high inhibitory potential against alkaline phosphatase through non-competitive pathways . This suggests that the compound may be explored for its potential as an enzyme inhibitor in biochemical applications.

Antimicrobial Properties

The antibacterial and antifungal activities of benzofuran derivatives have been documented extensively. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound could be developed into antimicrobial agents .

Case Study 1: Tyrosinase Inhibition

A study investigated the inhibitory effects of aurones on human tyrosinase, an enzyme crucial in melanin production. The results indicated that specific substitutions on the benzofuran structure enhanced inhibition potency. This finding highlights the potential of modifying this compound for improved efficacy against skin pigmentation disorders .

Case Study 2: Antioxidant Evaluation

Another study focused on evaluating the antioxidant capacity of various benzofuran derivatives. The findings showed a strong correlation between hydroxyl group positioning and antioxidant activity. By applying similar methodologies, this compound could be assessed for its antioxidant potential, paving the way for its use in formulations aimed at oxidative stress-related diseases .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Target Compound and Chloro Analog

| Property | Target Compound (3-Nitro) | Chloro Analog (2-Chloro) |

|---|---|---|

| Molecular Formula | C₂₂H₂₇N₂O₉ | C₂₂H₂₇ClNO₇ |

| Molecular Weight | 463.5 g/mol | 452.5 g/mol |

| Benzylidene Group | 3-Nitro (electron-withdrawing) | 2-Chloro (moderately electron-withdrawing) |

| Polarity | Higher (due to nitro group) | Moderate |

| Solubility | Enhanced in polar solvents* | Moderate solubility* |

| Reactivity | Likely more reactive (nitro group) | Stabilized by chloro substituent |

*Inferred from the shared bis(2-methoxyethyl)amino group, which introduces ether linkages to enhance solubility in both compounds.

Key Findings:

In contrast, the 2-chloro substituent exerts a weaker electron-withdrawing effect, which may reduce reactivity but improve metabolic stability . The ortho position of the chloro group (vs.

Physicochemical Properties: The nitro group increases the target compound’s polarity (logP ~1.2 estimated) compared to the chloro analog (logP ~2.5 estimated), impacting membrane permeability and bioavailability. Both compounds benefit from the bis(2-methoxyethyl)amino-methyl group, which improves aqueous solubility through hydrogen bonding with ether oxygen atoms.

Biological Implications :

- Nitro groups are often associated with prodrug activation (e.g., via nitroreductases) or antibacterial activity , whereas chloro substituents are common in kinase inhibitors due to their balance of lipophilicity and electronic effects.

Broader Context: Other Structural Analogs

- Hydroxybenzylidene Derivatives : Compounds like 3-hydroxybenzaldehyde () lack the benzofuran core but share hydroxy-substituted aromatic systems. The target compound’s 6-hydroxy group may confer similar hydrogen-bonding capabilities, influencing target binding .

- Non-Substituted Benzofurans: Analogs without the bis(2-methoxyethyl)amino group exhibit significantly lower solubility, underscoring the importance of this substituent in pharmacokinetic optimization.

Q & A

Q. Key Data :

- Typical yields range from 50–70% for the final step, with Z/E ratios >8:1 achieved via low-temperature conditions (−10°C) .

Basic: What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign the Z-configuration of the benzylidene group via coupling constants (J = 10–12 Hz for Z-isomer) and NOE correlations. The bis(2-methoxyethyl)amino-methyl group shows characteristic triplet signals for methoxy protons (δ 3.3–3.5 ppm) .

- IR Spectroscopy : Confirm the lactone carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitro group (NO2) asymmetric stretching at ~1520 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., ESI-HRMS m/z calculated for C25H27N2O8: 507.1764) .

Advanced: How does the 3-nitrobenzylidene moiety influence electronic properties and reactivity?

Methodological Answer:

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the nitro group increases electron deficiency at the benzylidene carbon, enhancing electrophilicity for nucleophilic attacks (e.g., in Michael addition reactions) .

- UV-Vis Spectroscopy : The nitro group induces a red shift in absorption spectra (λmax ~350 nm in DMSO), suggesting extended conjugation and potential photochemical activity .

- Reactivity Studies : Under basic conditions, the nitro group stabilizes intermediates during ring-opening reactions, as observed in analogous benzofuranone derivatives .

Advanced: What strategies improve Z-isomer selectivity during synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state via hydrogen bonding .

- Catalytic Control : Use of Lewis acids (e.g., ZnCl2) in Claisen-Schmidt condensation enhances Z-selectivity (up to 90%) by coordinating to the carbonyl oxygen .

- Low-Temperature Kinetics : Reactions conducted at −10°C slow E-isomer formation, favoring thermodynamic Z-isomer dominance .

Data Contradiction Note : Some studies report conflicting Z/E ratios under similar conditions, likely due to variations in benzaldehyde substituent electronics .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization :

- Structure-Activity Relationship (SAR) Analysis :

Advanced: What is the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability :

- Thermal Stability :

- Light Sensitivity :

Advanced: How to design experiments for target identification in mechanism-of-action studies?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .

- Molecular Docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina, prioritizing targets with high binding scores (e.g., EGFR kinase due to nitro group interactions) .

- Transcriptomic Profiling : RNA-seq analysis of treated cells (10 µM, 24h) to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.